molecular formula C5H2ClF2N B1602965 3-Chloro-2,4-difluoropyridine CAS No. 851179-01-6

3-Chloro-2,4-difluoropyridine

Cat. No. B1602965
CAS RN: 851179-01-6
M. Wt: 149.52 g/mol
InChI Key: ALWGESCEYWGLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,4-difluoropyridine is a chemical compound with the molecular weight of 149.53 . The physical form of this compound is solid .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Chloro-2,4-difluoropyridine, is a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .


Molecular Structure Analysis

The InChI code for 3-Chloro-2,4-difluoropyridine is 1S/C5H2ClF2N/c6-4-3(7)1-2-9-5(4)8/h1-2H . The InChI key is ALWGESCEYWGLQF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .


Physical And Chemical Properties Analysis

3-Chloro-2,4-difluoropyridine is a solid substance stored at refrigerator temperatures . The compound is shipped at room temperature .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

3-Chloro-2,4-difluoropyridine: is a key intermediate in the synthesis of various fluorinated pyridines. These compounds are of special interest due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing fluorine atoms . The reduced basicity and reactivity of fluoropyridines compared to their chlorinated and brominated analogues make them valuable in research for selective synthesis challenges.

Imaging Agents for Biological Applications

The compound is used in the preparation of 18 F-substituted pyridines , which are potential imaging agents for positron emission tomography (PET) scans . These imaging agents are crucial for local radiotherapy of cancer and other biological applications, providing a non-invasive method to observe metabolic processes in real time.

Agricultural Chemical Development

Fluorine atoms are often introduced into lead structures to develop new agricultural products with improved physical, biological, and environmental properties3-Chloro-2,4-difluoropyridine serves as a fluorinated building block for the synthesis of such compounds, contributing to the advancement of agricultural chemistry .

Pharmaceutical Research

Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The introduction of fluorine into medicinal compounds can significantly alter their metabolic stability and biological activity3-Chloro-2,4-difluoropyridine is utilized in the synthesis of these fluorinated drugs, playing a role in the discovery of new medicinal candidates .

Organic Synthesis Methodology

This compound is involved in various organic synthesis methodologies, including nucleophilic substitution reactions where it acts as a substrate for introducing fluorine atoms into organic molecules. This is crucial for creating compounds with specific desired properties .

Safety And Hazards

The safety information for 3-Chloro-2,4-difluoropyridine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

Fluoropyridines have been the subject of increased interest due to their potential in various applications . They have been used in the search for new agricultural products with improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has steadily increased .

properties

IUPAC Name

3-chloro-2,4-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-4-3(7)1-2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWGESCEYWGLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634453
Record name 3-Chloro-2,4-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-difluoropyridine

CAS RN

851179-01-6
Record name 3-Chloro-2,4-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2,4-difluoropyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2,4-difluoropyridine
Reactant of Route 3
3-Chloro-2,4-difluoropyridine
Reactant of Route 4
3-Chloro-2,4-difluoropyridine
Reactant of Route 5
3-Chloro-2,4-difluoropyridine
Reactant of Route 6
3-Chloro-2,4-difluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.